2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-19(11-29-15-7-3-1-4-8-15)25-21-23-17(13-31-21)18-14-32-22(24-18)26-20(28)12-30-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOSTKVUHMICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.
Synthesis of Thiazole Derivatives: Thiazole derivatives are prepared by reacting 2-aminothiazole with various reagents to introduce the desired substituents.
Coupling Reaction: The final step involves coupling phenoxyacetyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals, which can further react to form quinones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of acetamides, including those with thiazole structures, exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies show that certain derivatives can achieve IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for treating inflammatory conditions .
Anticancer Potential
The thiazole moiety in the compound has been linked to anticancer activity. Studies demonstrate that thiazole derivatives can inhibit the growth of various cancer cell lines, including human colon (HCT116) and breast cancer (MCF-7) cells. For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| HCT116 | 3.29 | Thiazole Derivative |
| MCF-7 | 0.28 | Thiazole Derivative |
Antimicrobial Activity
Compounds containing thiazole and phenoxy groups have also been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Rani et al. (2015) synthesized several phenoxy acetamide derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited significant reduction in paw swelling compared to controls, supporting their potential use in treating rheumatoid arthritis and osteoarthritis .
Case Study 2: Cytotoxicity Assessment
In another investigation focused on the cytotoxic properties of thiazole derivatives, compounds were tested against a panel of cancer cell lines using MTT assays. The study highlighted that modifications in the thiazole ring significantly affected the cytotoxicity profiles of the compounds, with some achieving selective inhibition of cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups can interact with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s uniqueness lies in its dual thiazole-acetamide scaffold, distinguishing it from simpler mono-thiazole analogs. Key comparisons include:
Key Observations :
- The target compound’s higher molecular weight and dual thiazole rings enhance structural rigidity compared to mono-thiazole analogs.
Physicochemical Properties
Data from analogous compounds suggest trends:
Insights :
- Phenoxy groups may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs .
Biological Activity
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that incorporates phenoxy and thiazole moieties. These structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activity associated with thiazole derivatives.
Chemical Structure and Synthesis
The compound's IUPAC name indicates a sophisticated structure comprising multiple functional groups. The synthesis typically involves several steps, including the preparation of intermediates such as phenoxyacetic acid and thiazole derivatives. The following table summarizes key synthetic steps:
| Step | Description |
|---|---|
| 1 | Synthesis of phenoxyacetic acid from phenol and chloroacetic acid. |
| 2 | Conversion of phenoxyacetic acid to phenoxyacetyl chloride using thionyl chloride. |
| 3 | Reaction of 2-aminothiazole with various reagents to introduce substituents. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, studies have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis . The presence of thiazole rings is often correlated with enhanced biological activity, making this compound a candidate for further investigation in antimicrobial applications.
Anticancer Potential
Thiazole-containing compounds have been reported to possess anticancer properties. For instance, analogs of this compound have demonstrated cytotoxic effects in various cancer cell lines. A comparative analysis of similar compounds shows a range of activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-(Phenylthio)thiazol-2-yl)thiazolidine | Thiazolidine and thiazole rings | Anticancer |
| 2-(Thiazolyl)benzamide | Benzamide and thiazole | Antimicrobial |
| N-(Thiazolyl)acrylamide | Acrylamide linked to thiazole | Antitumor |
These findings underscore the potential for developing new anticancer agents based on the structure of this compound.
The exact mechanism by which this compound exerts its biological effects requires empirical testing. However, it is hypothesized that the interaction with specific biological targets may involve binding affinities that can be assessed through various biochemical assays.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Activity : A study highlighted the efficacy of thiazole derivatives against Staphylococcus aureus, demonstrating a dose-dependent response .
- Anticancer Research : In vitro studies on thiazole derivatives indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazole structure can enhance therapeutic efficacy .
- Pharmacological Evaluations : Research into structure-activity relationships (SAR) has revealed that electron-withdrawing groups on thiazoles generally improve activity against cancer cells while maintaining lower toxicity profiles .
Q & A
Q. Critical Parameters :
- Control reaction pH to avoid decomposition of acid-sensitive intermediates.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Basic: What analytical techniques are essential for structural validation?
Basic: What safety precautions are critical during handling?
- Hazards : Skin/eye irritation (H315, H319), acute oral toxicity (H302) .
- Protective Measures :
- Wear nitrile gloves and chemical-resistant lab coats.
- Use fume hoods to avoid aerosol inhalation.
- Store at 2–8°C in airtight containers .
Advanced: How can low yields in amide coupling steps be resolved?
Q. Methodological Strategies :
- Solvent Optimization : Replace DCM with DMF to enhance solubility of polar intermediates .
- Catalyst Screening : Test HATU vs. TBTU for improved coupling efficiency.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions .
- Stoichiometry Adjustment : Use 1.5 equivalents of acylating agent to drive reactions to completion .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, TBTU, 25°C | 45 | 92% |
| DMF, HATU, 0–5°C | 78 | 98% |
Advanced: How to address challenges in X-ray crystallographic refinement?
- Data Collection : Use high-resolution synchrotron data (d-spacing <1 Å) to resolve disorder in thiazole rings .
- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to identify motifs (e.g., R₂²(8) patterns) influencing crystal packing .
- Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond lengths/angles .
Q. Case Study :
- Disordered Solvent Molecules : Exclude poorly resolved regions using SQUEEZE in SHELXL .
- Twinned Crystals : Apply TWINLAW to refine data with pseudo-merohedral twinning .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Hypothesis Testing Framework :
Target Validation : Perform biochemical assays (e.g., kinase inhibition) to confirm interaction with proposed targets (e.g., inflammation-related enzymes) .
Structure-Activity Relationship (SAR) : Compare analogs with modified thiazole or phenoxy groups (Table 1).
Molecular Docking : Use AutoDock Vina to model binding modes with COX-2 or EGFR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
